1,7-dimethyl-3,8-diphenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . A simple and efficient method was developed for the synthesis of 2,6-disubstituted-imidazo[2,1-b][1,3,4]thiadiazoles under microwave (MW) activation using 2-amino-5-substituted-1,3,4-thiadiazoles and appropriate bromo ketones as materials .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is amphoteric in nature i.e. it shows both acidic and basic properties . It is highly soluble in water and other polar solvents .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid . It was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Scientific Research Applications
Receptor Ligand and Anxiolytic/Antidepressant Potential
1,7-Dimethyl-3,8-diphenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives have been investigated for their potential as receptor ligands. They display significant affinity for serotonin (5-HT1A) receptors. Preliminary pharmacological studies have suggested their efficacy as anxiolytic and antidepressant agents. This is exemplified in compounds like 8-[3-(N4-phenyl)-piperazin-N1-yl-propyl]-1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione, which exhibited anxiolytic-like activity in mice and was comparable with Diazepam in its effects (Zagórska et al., 2009).
Selective Human A3 Adenosine Receptor Antagonism
Some derivatives of this compound, such as 1-benzyl-7-methyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-dione, have been identified as potent and selective antagonists for the A3 adenosine receptors. These findings highlight their potential application in modulating adenosine receptor activities (Baraldi et al., 2005).
Dual-Target Drug Potential for Neurodegenerative Diseases
Innovative derivatives of this compound have been designed as dual-target-directed ligands. They combine A2A adenosine receptor antagonistic activity with the inhibition of monoamine oxidase B (MAO-B). This dual activity is significant for developing therapeutic agents for neurodegenerative diseases, offering both symptomatic relief and potential disease-modifying effects (Załuski et al., 2019).
Synthesis and Analytical Studies
Extensive synthetic methods have been developed for the production and analysis of various derivatives of this compound. These studies focus on optimizing yields and understanding the chemical properties of these compounds, which is crucial for their application in pharmacological research (Hayallah & Famulok, 2007).
Pharmacokinetic and Safety Profile Evaluation
The pharmacokinetic properties and safety profile of derivatives of this compound have been evaluated. These studies are critical to ensure the efficacy and safety of these compounds as potential therapeutic agents, particularly in the context of antidepressant and anxiolytic applications (Partyka et al., 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4,7-dimethyl-2,6-bis(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O2/c1-18-17-30-21-22(26-24(30)28(18)15-13-19-9-5-3-6-10-19)27(2)25(32)29(23(21)31)16-14-20-11-7-4-8-12-20/h3-12,17H,13-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGXAUOBUWHWNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCC4=CC=CC=C4)N(C(=O)N(C3=O)CCC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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